2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound featuring a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, an oxazole ring, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Attachment of the Furan Ring: This can be done via cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts.
Formation of the Acetamide Moiety: This step involves the reaction of an amine with an acylating agent like acetic anhydride or acetyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).
Major Products
Oxidation Products: Furanones, sulfoxides.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and oxazole groups. It can also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with unique conductive properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonyl and oxazole groups, potentially inhibiting or modulating their activity. The furan and fluorophenyl groups could enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Benzenesulfonyl)-2-(thiazol-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: Similar structure but with a thiazole ring instead of a furan ring.
2-{[4-(Benzenesulfonyl)-2-(pyridin-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide distinguishes it from similar compounds, potentially offering unique electronic properties and reactivity. This could translate to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5S2/c22-14-8-10-15(11-9-14)23-18(25)13-30-21-20(24-19(29-21)17-7-4-12-28-17)31(26,27)16-5-2-1-3-6-16/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAKDGOFUACJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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